molecular formula C30H49NO7 B132606 tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate CAS No. 866030-35-5

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate

Cat. No. B132606
M. Wt: 535.7 g/mol
InChI Key: CYUJPKOZIGBPOO-IGRGDXOOSA-N
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Description

The compound tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is a complex organic molecule that is likely to be of interest in the field of synthetic organic chemistry due to its intricate structure and potential for use in various chemical transformations.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in various studies. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates have been used in kinetic resolutions to afford differentially protected cispentacin derivatives with high enantiomeric excess, demonstrating the potential for synthesizing complex molecules with multiple chiral centers . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showing the versatility of tert-butyl carbamates as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be quite complex, as seen in the X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which revealed the presence of an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure . This suggests that the molecular structure of the compound would also exhibit intricate hydrogen bonding and potentially unique crystal packing.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as nucleophilic substitution and reduction, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of biologically active compounds . This indicates that the compound could also be a key intermediate in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their substituents. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, members of an isostructural family, are linked via bifurcated N-H...O hydrogen bond and C-X...O halogen bond involving the same carbonyl group, which affects their crystal structures . The presence of tert-butyl groups can also impact the solubility and stability of these compounds, as seen in the study of 4-tert-butylpyrazoles, where the tert-butyl substituent influenced the tautomeric forms and crystallization behavior .

Scientific Research Applications

Synthetic Methods and Key Transformations

The compound tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is involved in intricate synthetic pathways. A related compound was synthesized through a six-step process, emphasizing key transformations like diastereoselective epoxidation and tandem reduction–cyclization reactions, showcasing the compound's role in complex organic syntheses (Pan et al., 2015).

Molecular Structure and Crystallography

The detailed molecular structure of a related carbamate derivative, (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, was elucidated, showcasing the compound's intricate molecular configuration, including absolute configurations and intramolecular hydrogen bonding, indicative of the complex structural dynamics of related compounds (Weber et al., 1995).

Polymer Chemistry and Antioxidant Properties

In polymer chemistry, derivatives of tert-butyl carbamates have been synthesized and characterized, demonstrating their stabilizing action against thermal oxidation and polymerizability, which might suggest similar properties for the compound (Pan & Liu, 1998).

Kinetic Resolution and Asymmetric Synthesis

Derivatives of tert-butyl carbamates have been utilized in kinetic resolution processes for the asymmetric synthesis of complex organic molecules, indicating the compound's potential application in producing enantiomerically pure substances (Aye et al., 2008).

properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49NO7/c1-19(2)22(15-21-11-12-25(35-9)27(16-21)36-14-10-13-34-8)17-24(31-29(33)38-30(5,6)7)26-18-23(20(3)4)28(32)37-26/h11-12,16,19-20,22-24,26H,10,13-15,17-18H2,1-9H3,(H,31,33)/t22-,23-,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUJPKOZIGBPOO-IGRGDXOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469997
Record name tert-Butyl {(3S)-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methyl-1-[(2S,4S)-5-oxo-4-(propan-2-yl)oxolan-2-yl]pentyl}carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate

CAS RN

866030-35-5
Record name 1,1-Dimethylethyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamate
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Record name 1,1-Dimethylethyl N-((1S,3S)-3-((4-methoxy-3-(3-methoxypropoxy)phenyl)methyl)-4-methyl-1-((2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl)pentyl)carbamate
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Record name tert-Butyl {(3S)-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methyl-1-[(2S,4S)-5-oxo-4-(propan-2-yl)oxolan-2-yl]pentyl}carbamate
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Record name Carbamic acid, N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]-, 1,1-dimethylethyl ester
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Record name 1,1-DIMETHYLETHYL N-((1S,3S)-3-((4-METHOXY-3-(3-METHOXYPROPOXY)PHENYL)METHYL)-4-METHYL-1-((2S,4S)-TETRAHYDRO-4-(1-METHYLETHYL)-5-OXO-2-FURANYL)PENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
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